molecular formula C7H3F2NO3 B1409410 2,4-Difluoro-6-nitrobenzaldehyde CAS No. 1803826-24-5

2,4-Difluoro-6-nitrobenzaldehyde

Cat. No.: B1409410
CAS No.: 1803826-24-5
M. Wt: 187.1 g/mol
InChI Key: RTMILDSHLKDGLL-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-nitrobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3F2NO3. This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a benzaldehyde core. It is commonly used in various scientific experiments due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-nitrobenzaldehyde typically involves the nitration of 2,4-difluorobenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-6-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed:

    Reduction: 2,4-Difluoro-6-aminobenzaldehyde.

    Oxidation: 2,4-Difluoro-6-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-6-nitrobenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-nitrobenzaldehyde involves its reactivity due to the presence of electron-withdrawing groups (fluorine and nitro) on the benzaldehyde core. These groups influence the compound’s electrophilic and nucleophilic properties, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as reduction or substitution .

Comparison with Similar Compounds

    2,4-Difluorobenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical transformations.

    2,4-Dinitrobenzaldehyde: Contains an additional nitro group, which significantly alters its reactivity and applications.

    2,6-Difluoro-4-nitrobenzaldehyde: Similar structure but different positioning of substituents, affecting its chemical behavior

Uniqueness: 2,4-Difluoro-6-nitrobenzaldehyde is unique due to the specific positioning of its fluorine and nitro groups, which confer distinct reactivity patterns and make it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2,4-difluoro-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO3/c8-4-1-6(9)5(3-11)7(2-4)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMILDSHLKDGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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